molecular formula C8H13ClFNO B1476462 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one CAS No. 1996116-60-9

2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one

Cat. No.: B1476462
CAS No.: 1996116-60-9
M. Wt: 193.64 g/mol
InChI Key: JMOFUPPXBKWKOL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is a chemical compound with a molecular formula of C8H13ClFNO It is characterized by the presence of a chloro group, a fluoropiperidine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one typically involves the reaction of 4-fluoropiperidine with a chlorinated propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chloro group.

    Oxidation: Carboxylic acids, aldehydes, or other oxidized compounds.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one
  • 2-Chloro-1-(4-ethylpiperidin-1-yl)propan-1-one
  • 2-Chloro-1-(4-phenylpiperidin-1-yl)propan-1-one

Uniqueness

2-Chloro-1-(4-fluoropiperidin-1-yl)propan-1-one is unique due to the presence of the fluorine atom in the piperidine ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

IUPAC Name

2-chloro-1-(4-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c1-6(9)8(12)11-4-2-7(10)3-5-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOFUPPXBKWKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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